N-[1-[2-[4-(tetrazol-1-yl)phenyl]acetyl]pyrrolidin-3-yl]methanesulfonamide
Description
N-[1-[2-[4-(tetrazol-1-yl)phenyl]acetyl]pyrrolidin-3-yl]methanesulfonamide is a complex organic compound that features a tetrazole ring, a pyrrolidine ring, and a methanesulfonamide group
Properties
IUPAC Name |
N-[1-[2-[4-(tetrazol-1-yl)phenyl]acetyl]pyrrolidin-3-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O3S/c1-24(22,23)16-12-6-7-19(9-12)14(21)8-11-2-4-13(5-3-11)20-10-15-17-18-20/h2-5,10,12,16H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMXSANJBQYGES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCN(C1)C(=O)CC2=CC=C(C=C2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-[4-(tetrazol-1-yl)phenyl]acetyl]pyrrolidin-3-yl]methanesulfonamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and a nitrile.
Acylation of Pyrrolidine: The pyrrolidine ring is acylated using an appropriate acylating agent, such as an acid chloride or anhydride.
Coupling Reaction: The tetrazole derivative is then coupled with the acylated pyrrolidine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the Methanesulfonamide Group: This step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-[1-[2-[4-(tetrazol-1-yl)phenyl]acetyl]pyrrolidin-3-yl]methanesulfonamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the tetrazole ring.
Scientific Research Applications
N-[1-[2-[4-(tetrazol-1-yl)phenyl]acetyl]pyrrolidin-3-yl]methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a drug candidate due to its unique structural features.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Pharmaceutical Research: It is investigated for its potential therapeutic effects in various diseases.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[1-[2-[4-(tetrazol-1-yl)phenyl]acetyl]pyrrolidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tetrazole Derivatives: Compounds like 5-phenyltetrazole and 5-methyltetrazole share the tetrazole ring structure.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-carboxylic acid and N-acylpyrrolidines have similar pyrrolidine rings.
Methanesulfonamide Derivatives: Compounds like methanesulfonamide and N-methylmethanesulfonamide share the methanesulfonamide group.
Uniqueness
N-[1-[2-[4-(tetrazol-1-yl)phenyl]acetyl]pyrrolidin-3-yl]methanesulfonamide is unique due to the combination of the tetrazole ring, pyrrolidine ring, and methanesulfonamide group in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
